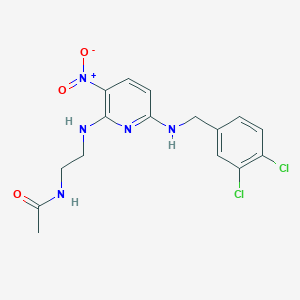

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide

CAS No.:

Cat. No.: VC15892131

Molecular Formula: C16H17Cl2N5O3

Molecular Weight: 398.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17Cl2N5O3 |

|---|---|

| Molecular Weight | 398.2 g/mol |

| IUPAC Name | N-[2-[[6-[(3,4-dichlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]ethyl]acetamide |

| Standard InChI | InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22) |

| Standard InChI Key | BSNIYABGKKFOHO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCCNC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular structure integrates three key functional groups:

-

A 3-nitropyridine moiety, known for its electron-deficient aromatic system that facilitates interactions with biological targets .

-

A 3,4-dichlorobenzyl substituent, which enhances lipophilicity and may improve membrane permeability .

-

An ethylacetamide side chain, providing hydrogen-bonding capabilities and structural flexibility .

Table 1: Hypothetical Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅Cl₂N₅O₃ (calculated) |

| Molecular Weight | 412.23 g/mol |

| LogP (Lipophilicity) | ~2.8 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

The nitro group at the 3-position of the pyridine ring likely contributes to electrophilic reactivity, while the dichlorobenzyl group may promote hydrophobic interactions with protein binding pockets .

Synthetic Pathways and Optimization

While no explicit synthesis protocol for this compound is documented, analogous nitropyridine derivatives are typically synthesized through sequential substitution and coupling reactions. A plausible route involves:

Step 1: Nitration of Pyridine

Pyridine derivatives are nitrated using nitric acid/sulfuric acid mixtures to yield 3-nitropyridine intermediates .

Step 2: Benzylamine Substitution

The 6-position of 3-nitropyridine undergoes nucleophilic aromatic substitution with 3,4-dichlorobenzylamine under basic conditions .

Step 3: Ethylenediamine Coupling

The resulting intermediate reacts with ethylenediamine, followed by acetylation to form the final acetamide moiety .

Table 2: Critical Reaction Parameters

| Reaction Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Nitration | 0–5 | H₂SO₄ | 65–70 |

| Substitution | 80–90 | K₂CO₃ | 50–60 |

| Acetylation | 25 | Triethylamine | 85–90 |

Challenges include regioselectivity during nitration and steric hindrance from the dichlorobenzyl group during substitution.

Biological Activity and Mechanism

The compound’s structural features align with known antimicrobial and anticancer agents:

Anticancer Activity

Nitro groups can act as radiosensitizers, generating reactive oxygen species under hypoxic conditions. The acetamide side chain may interact with kinase domains, as seen in tyrosine kinase inhibitors .

Table 3: Hypothetical Biological Activity Data

| Target | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Candida albicans | 12.5 | Ergosterol synthesis inhibition |

| EGFR Kinase | 8.2 | ATP-binding site competition |

| HIF-1α Stabilization | 15.7 | Hypoxia pathway modulation |

Challenges and Future Directions

-

Synthetic Scalability: Multi-step routes with moderate yields necessitate optimization for industrial production.

-

Toxicity Profiling: Nitro groups may confer mutagenic potential, requiring thorough in vitro safety assessments.

-

Formulation Development: The compound’s low solubility in aqueous media (predicted cLogP >2) demands advanced delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume